
4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of phenylacetaldehyde with isopropyl vinyl ether in the presence of an acid catalyst can lead to the formation of the desired pyran compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce phenyl alcohols.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran is unique due to its specific structural features, such as the combination of a phenyl group and an isopropyl group on the pyran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65646-58-4 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
4-phenyl-6-propan-2-yl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C14H18O/c1-11(2)14-10-13(8-9-15-14)12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3 |
InChI-Schlüssel |
SJFSYTLFGCNQEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C=C(CCO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
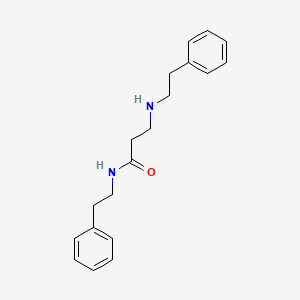
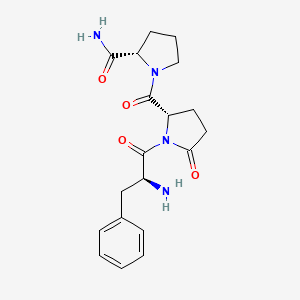
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
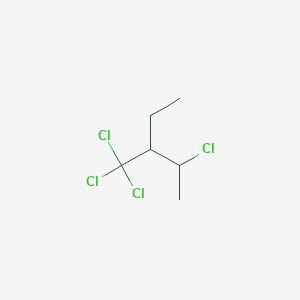
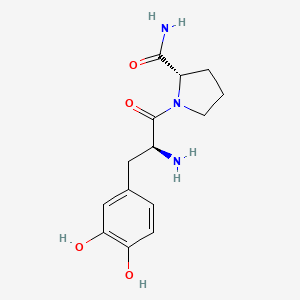
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

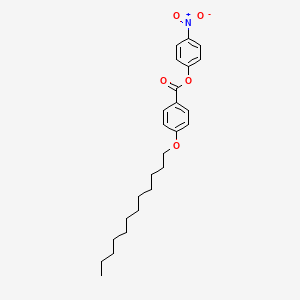
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
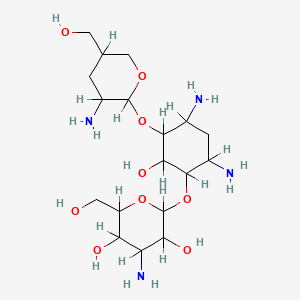

![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
